

Application Notes and Protocols: Cesium Carbonate for Facilitating Carboxylation Reactions with CO₂

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Compound of Interest

Compound Name: Cesium carbonate

Cat. No.: B044355

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Introduction

Carbon dioxide (CO₂) is an abundant, renewable, and non-toxic C1 feedstock. Its utilization in organic synthesis for the formation of valuable carboxylic acids is a key goal in green chemistry. However, the thermodynamic stability and kinetic inertness of CO₂ present significant challenges. **Cesium carbonate** (Cs₂CO₃) has emerged as a highly effective promoter and base for a variety of carboxylation reactions, enabling the activation of otherwise inert C-H bonds and other functionalities for the incorporation of CO₂.

The efficacy of **cesium carbonate** can be attributed to several factors. Its high solubility in organic solvents and the weakly coordinating nature of the large cesium cation (Cs⁺) enhance the basicity of the carbonate anion (CO₃²⁻). This allows for the deprotonation of even weakly acidic C-H bonds to generate nucleophilic intermediates that readily react with CO₂. These application notes provide detailed protocols and data for several key carboxylation reactions facilitated by **cesium carbonate**.

Carboxylation of N-Tosylhydrazones to Synthesize α -Arylacrylic Acids

This method provides an efficient, transition-metal-free approach to synthesize α -arylacrylic acids, which are important precursors for various pharmaceuticals and biologically active compounds. The reaction proceeds under relatively mild conditions, avoiding the use of strong, non-functional group tolerant bases like n-butyllithium.

Quantitative Data Summary

Entry	Substrate (N-Tosylhydrazide of)	Product (α -Arylacrylic Acid)	Yield (%)	Temperature (°C)	Time (h)
1	Acetophenone	α -Phenylacrylic acid	85	80	12
2	4'-Methylacetophenone	α -(4-Tolyl)acrylic acid	92	80	12
3	4'-Methoxyacetophenone	α -(4-Methoxyphenyl)acrylic acid	88	80	12
4	4'-Chloroacetophenone	α -(4-Chlorophenyl)acrylic acid	75	80	12
5	2'-Methoxyacetophenone	α -(2-Methoxyphenyl)acrylic acid	78	80	12
6	Propiophenone	(Z)-2-Phenylbut-2-enoic acid	82	80	24
7	Cyclohexanone	1-Cyclohexenyl carboxylic acid	71	80	24

Experimental Protocol

Materials:

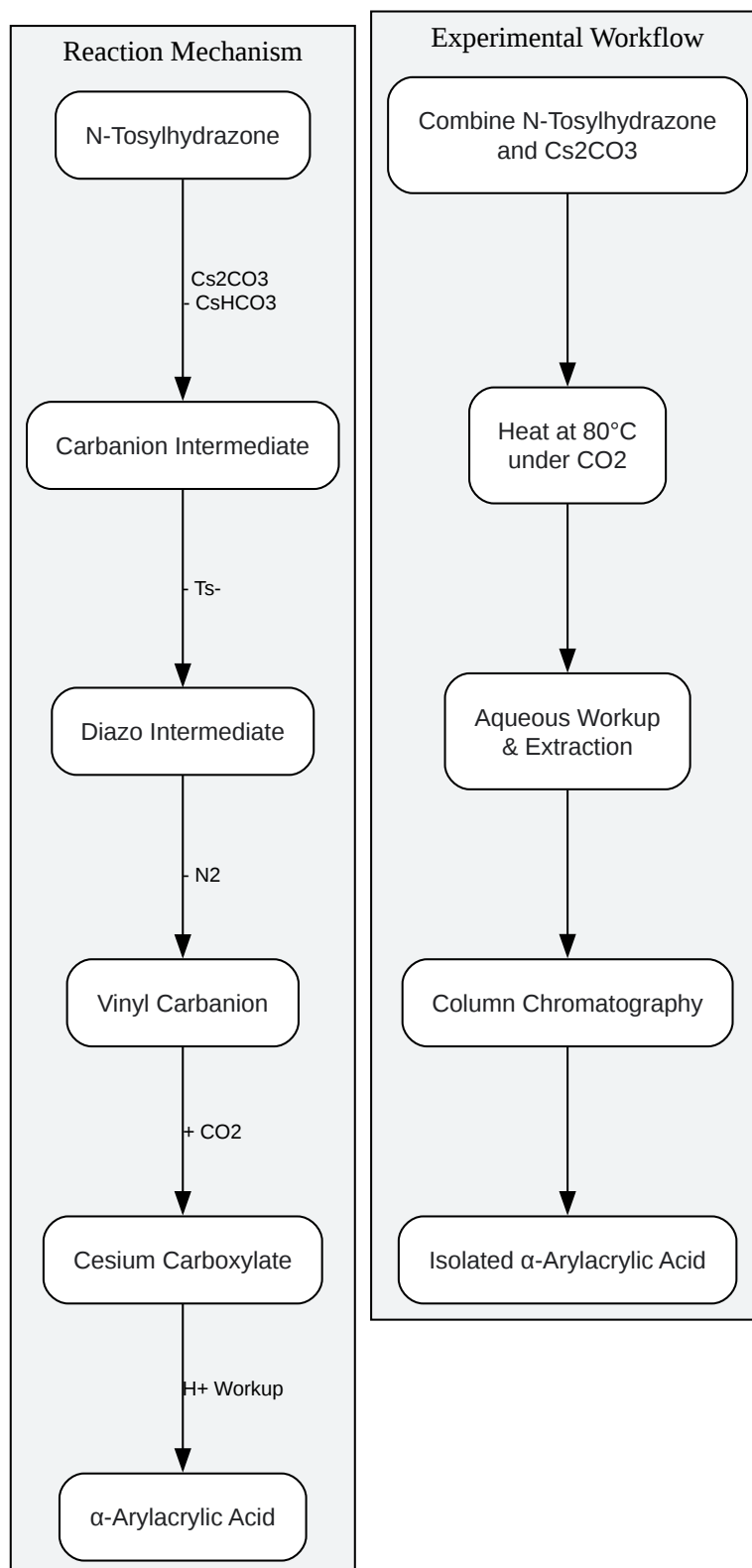
- Appropriate N-tosylhydrazone (1.0 mmol)
- **Cesium carbonate** (Cs_2CO_3) (2.0 mmol, 2.0 equiv.)
- Dimethyl sulfoxide (DMSO) (5 mL)
- CO_2 (balloon or cylinder)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-tosylhydrazone (1.0 mmol) and **cesium carbonate** (2.0 mmol).
- Evacuate and backfill the tube with CO_2 gas three times.
- Add DMSO (5 mL) via syringe.
- The reaction mixture is stirred at 80 °C under a CO_2 atmosphere (balloon) for 12-24 hours.
- After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
- The reaction mixture is poured into water (20 mL) and extracted with diethyl ether (2 x 15 mL) to remove non-acidic impurities.
- The aqueous layer is acidified to pH 2-3 with 1 M HCl.

- The acidic aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
- The solvent is removed under reduced pressure to yield the crude α -arylacrylic acid, which can be further purified by column chromatography on silica gel.

Reaction Mechanism and Workflow



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Caption: Mechanism and workflow for the synthesis of α -arylacrylic acids.

Direct Carboxylation of Terminal Alkynes

This protocol describes a transition-metal-free method for the direct carboxylation of terminal alkynes using **cesium carbonate** as the base. This reaction provides a straightforward route to propiolic acids, which are versatile building blocks in organic synthesis.

Quantitative Data Summary

Entry	Substrate (Terminal Alkyne)	Product (Propiolic Acid)	Yield (%)	Temperature (°C)	CO2 Pressure (atm)	Time (h)
1	Phenylacetylene	Phenylpropionic acid	95	120	2.5	14
2	4-Ethynyltoluene	4-Methylphenylpropionic acid	93	120	2.5	14
3	4-Methoxyphenylacetylene	4-Methoxyphenylpropionic acid	89	120	2.5	14
4	4-Chlorophenylacetylene	4-Chlorophenylpropionic acid	85	120	2.5	24
5	1-Octyne	Non-2-ynoic acid	78	120	2.5	24
6	3-Phenyl-1-propyne	4-Phenylbut-2-ynoic acid	81	120	2.5	24
7	2-Ethynylpyridine	3-(2-Pyridyl)propionic acid	75	120	2.5	24

Experimental Protocol

Materials:

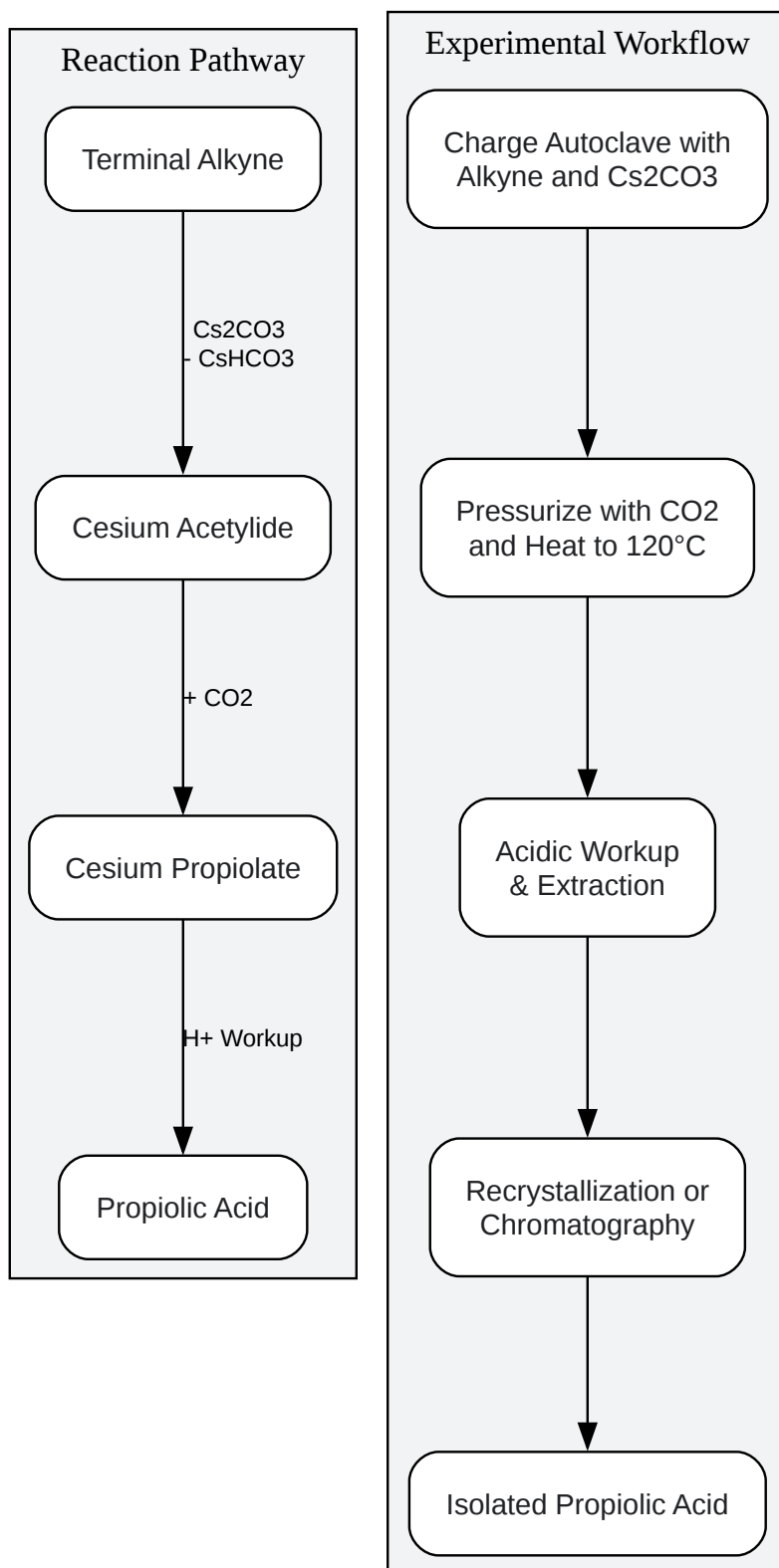
- Terminal alkyne (1.0 mmol)
- **Cesium carbonate** (Cs_2CO_3) (1.2 mmol, 1.2 equiv.)
- Dimethylformamide (DMF) (5 mL)
- CO_2 (cylinder)
- High-pressure autoclave
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a glass liner of a high-pressure autoclave equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol) and **cesium carbonate** (1.2 mmol).
- Add DMF (5 mL) to the liner.
- Seal the autoclave and purge with CO_2 gas three times.
- Pressurize the autoclave with CO_2 to 2.5 atm.
- The reaction mixture is stirred and heated to 120 °C for 14-24 hours.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO_2 .

- The reaction mixture is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL) to remove unreacted alkyne.
- The aqueous layer is acidified to pH 2-3 with 1 M HCl.
- The product is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
- The solvent is evaporated under reduced pressure to afford the propiolic acid, which can be further purified by recrystallization or column chromatography.

Reaction Pathway and Workflow



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Caption: Pathway and workflow for the direct carboxylation of terminal alkynes.

Carboxylation of 2-Furoic Acid for Biomass Valorization

This application demonstrates the use of **cesium carbonate** in the conversion of biomass-derived 2-furoic acid to 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical for the production of bio-based polymers. This solvent-free reaction is typically carried out in a molten salt medium.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

Entry	Co-salt	Cs+/K+ Ratio	Yield of FDCA (%)	Temperature (°C)	CO2 Pressure (atm)	Time (h)
1	Cs2CO3	-	89	260	8	40
2	K2CO3/Cs2CO3	1:1	85	280	8	40
3	K2CO3/Cs2CO3	4:1	78	290	8	40
4	K2CO3	-	<5	300	8	40

Experimental Protocol

Materials:

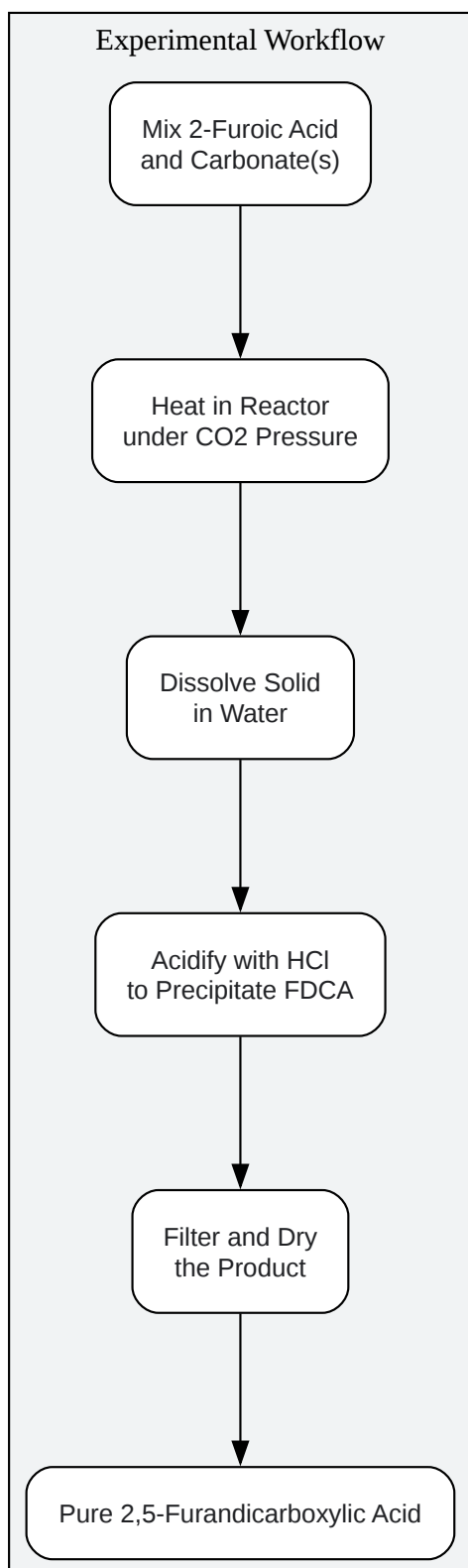
- 2-Furoic acid
- **Cesium carbonate** (Cs2CO3)
- Potassium carbonate (K2CO3) (optional)
- CO2 (cylinder)
- High-pressure reactor
- Deionized water

- Concentrated Hydrochloric acid (HCl)

Procedure:

- Thoroughly mix 2-furoic acid and **cesium carbonate** (and potassium carbonate if used) in a mortar and pestle. A typical molar ratio is 1:0.75 (furoic acid:total carbonate).
- Transfer the solid mixture to a high-pressure reactor.
- Seal the reactor, purge with CO₂, and then pressurize with CO₂ to 8 atm.
- Heat the reactor to 260-290 °C with stirring for 40 hours. The mixture will form a molten salt.
- After the reaction, cool the reactor to room temperature and vent the CO₂.
- Dissolve the solid product in deionized water.
- Acidify the aqueous solution with concentrated HCl to precipitate the 2,5-furandicarboxylic acid.
- Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain the pure product.

Process Workflow



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Caption: Workflow for the carboxylation of 2-furoic acid to FDCA.

Palladium-Catalyzed Carboxylation of Aryl Halides

Cesium carbonate serves as a crucial base in the palladium-catalyzed carboxylation of aryl halides with CO₂. This reaction offers a direct route to a wide range of benzoic acid derivatives, tolerating various functional groups.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

Entry	Aryl Halide	Ligand	Yield (%)	Temperature (°C)	CO ₂ Pressure (atm)	Time (h)
1	4-Bromotoluene	tBuXPhos	88	110	10	16
2	4-Bromoanisole	tBuXPhos	85	110	10	16
3	4-Bromoacetophenone	tBuXPhos	78	110	10	16
4	1-Bromonaphthalene	tBuXPhos	82	110	10	16
5	2-Bromopyridine	tBuXPhos	75	110	10	16

Experimental Protocol

Materials:

- Aryl bromide (1.0 mmol)
- Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

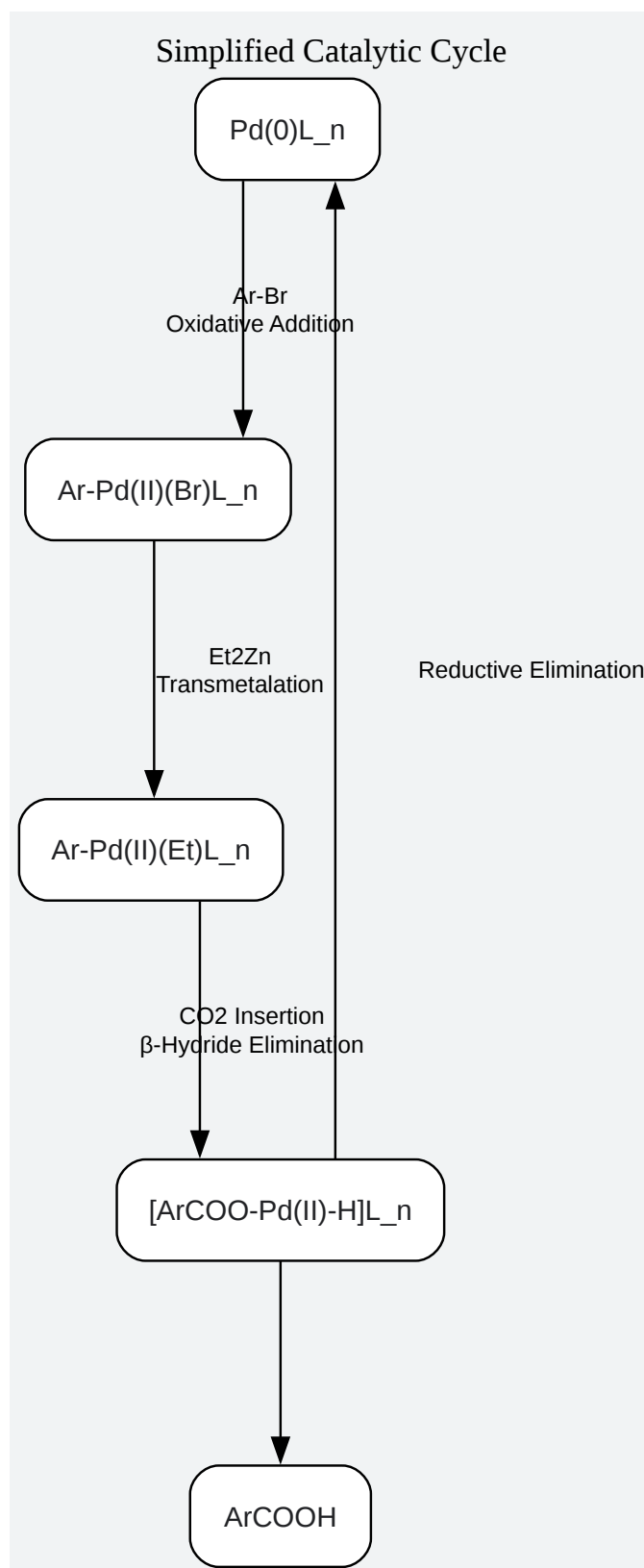
- tBuXPhos (0.04 mmol, 4 mol%)
- **Cesium carbonate** (Cs_2CO_3) (1.5 mmol, 1.5 equiv.)
- Diethylzinc (Et_2Zn) (1.1 M in toluene, 2.0 mL, 2.2 mmol)
- N,N-Dimethylacetamide (DMA) (2 mL)
- CO_2 (cylinder)
- High-pressure reactor
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add $\text{Pd}(\text{OAc})_2$ (0.02 mmol), tBuXPhos (0.04 mmol), and **cesium carbonate** (1.5 mmol).
- Add the aryl bromide (1.0 mmol) and DMA (2 mL).
- Carefully add the diethylzinc solution (2.0 mL).
- Transfer the reaction mixture to a high-pressure reactor, seal, and purge with CO_2 .
- Pressurize the reactor with CO_2 to 10 atm.
- Stir the reaction at 110 °C for 16 hours.
- Cool the reactor to room temperature and vent the CO_2 .
- Quench the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

- Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
- Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the corresponding benzoic acid.

Catalytic Cycle



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Caption: Simplified catalytic cycle for the Pd-catalyzed carboxylation of aryl bromides.

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- To cite this document: BenchChem. [Application Notes and Protocols: Cesium Carbonate for Facilitating Carboxylation Reactions with CO₂]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044355#cesium-carbonate-for-facilitating-carboxylation-reactions-with-co2]

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